molecular formula C13H12O3 B2574887 Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate CAS No. 917254-20-7

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate

Cat. No.: B2574887
CAS No.: 917254-20-7
M. Wt: 216.236
InChI Key: FYYNCCJQFYAANR-LBPRGKRZSA-N
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Description

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate (CAS 917254-20-7) is a chiral naphthalene-derived ester of interest in organic synthesis and pharmaceutical research. With a molecular formula of C13H12O3 and a molecular weight of 216.2326 g/mol, this compound serves as a valuable synthetic building block . The naphthalene moiety is a common structural feature in molecules studied for various biological activities, and related naphthalene-based compounds have been investigated for their potential in areas such as anticancer research and as components in self-assembling peptide hydrogels for biomaterial applications . Researchers value this specific (2S) enantiomer for developing stereoselective syntheses and exploring structure-activity relationships. The product is supplied with high purity for reliable and reproducible experimental outcomes. This product is intended for research use only and is not intended for human or animal use.

Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYNCCJQFYAANR-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate typically involves the esterification of (2S)-2-hydroxy-2-naphthalen-2-ylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of (2S)-2-oxo-2-naphthalen-2-ylacetate.

    Reduction: Formation of (2S)-2-hydroxy-2-naphthalen-2-ylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Aromatic Substituent Key Applications
This compound C₁₃H₁₂O₃ 216.24 (calculated) Hydroxy, ester Naphthalen-2-yl Chiral synthesis, Materials
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxy, ester None (aliphatic) Solvent, Chemical intermediate
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) C₁₄H₁₂O₃ 228.25 Hydroxy, carboxylic acid Two phenyl groups Pharmaceuticals, Reagent
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₅S 259.28 Methoxy, sulfamoyl, ester Substituted phenyl (sulfamoyl, methoxy) Drug discovery, Agrochemicals

Key Differences and Implications

Aromatic Substituents
  • The naphthalen-2-yl group in the target compound confers greater lipophilicity and steric bulk compared to phenyl or substituted phenyl groups in analogs.
  • Benzilic acid (two phenyl groups) exhibits planar aromaticity, favoring crystallization and use in anticholinergic drug synthesis.
  • The sulfamoyl and methoxy substituents in ’s compound introduce hydrogen-bonding capacity and polarity, improving water solubility for pharmaceutical applications.
Functional Groups
  • The methyl ester in the target compound and Methyl 2-hydroxyacetate enables nucleophilic acyl substitution reactions, useful in ester hydrolysis or transesterification.
  • Benzilic acid’s carboxylic acid group increases acidity (pKa ~3.0), making it reactive in salt formation or esterification.
  • The sulfamoyl group in ’s compound provides bioactivity, likely contributing to antimicrobial or enzyme-inhibiting properties.

Research Findings and Trends

  • Lipophilicity vs. Solubility Trade-offs : The naphthalene system in the target compound may limit aqueous solubility compared to sulfamoyl analogs , requiring formulation strategies like micellar encapsulation.
  • Steric Effects in Catalysis : The bulky naphthalen-2-yl group could hinder reactivity in crowded catalytic environments compared to smaller esters like Methyl 2-hydroxyacetate .

Biological Activity

Methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate, a compound derived from naphthalene, has garnered attention in recent years for its potential biological activities. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a hydroxy and acetate functional group. The stereochemistry of the compound is crucial for its biological activity, particularly the (2S) configuration which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.

MicroorganismZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin
Pseudomonas aeruginosa10Gentamicin

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. A study utilizing human cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% reduction in cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells.

3. Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of this compound led to a significant reduction in paw edema compared to control groups.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in inflammation and cancer progression.
    • Cyclooxygenase (COX) Inhibition : Studies indicate that it may inhibit COX enzymes, thereby reducing prostaglandin synthesis.
    • Topoisomerase Activity : Preliminary data suggest that it may interfere with topoisomerase activity, which is crucial for DNA replication in cancer cells.

Q & A

Q. Key Considerations :

  • Stereochemical Control : Use chiral catalysts or enantiopure starting materials to enforce the (S)-configuration.
  • Yield Optimization : Adjust stoichiometry, solvent polarity, and reaction time. Kinetic studies (e.g., activation energy determination) can refine conditions .

Which spectroscopic and computational methods are most effective for characterizing this compound?

Basic Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the naphthalene ring (δ 7.2–8.5 ppm for protons), ester carbonyl (δ ~170 ppm for carbon), and hydroxyl group (broad signal at δ 2–5 ppm, exchangeable with D₂O) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • Infrared (IR) Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad O–H stretch at ~3200–3500 cm⁻¹) functional groups .
  • Density Functional Theory (DFT) :
    • Geometric Optimization : Use hybrid functionals (e.g., B3LYP from ) to predict bond lengths and angles.
    • Vibrational Frequency Analysis : Validate IR peak assignments by comparing experimental and computed spectra .

How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Basic Question

  • Reactivity Insights :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO (naphthalene π-system) and LUMO (ester carbonyl) to predict nucleophilic/electrophilic sites .
    • Charge Distribution : Use Natural Population Analysis (NPA) to identify electron-rich (hydroxyl oxygen) and electron-poor (ester carbonyl) regions.
  • Thermochemical Accuracy :
    • Hybrid Functionals : B3LYP () minimizes errors in atomization energies (average deviation: 2.4 kcal/mol), critical for predicting reaction thermodynamics .

What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Advanced Question

  • Data Discrepancy Analysis :
    • NMR Shift Deviations : If computed chemical shifts (via GIAO-DFT) diverge from experimental data, re-examine solvent effects (e.g., PCM model for DMSO) or conformational flexibility .
    • IR Frequency Mismatches : Calibrate scaling factors for DFT-calculated frequencies (e.g., 0.96–0.98 for B3LYP/6-31G*) .
  • Case Study : For analogous naphthalene derivatives (), discrepancies in sulfur-containing analogs were resolved by refining basis sets (e.g., 6-311++G** for polarizable groups) .

How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Advanced Question

  • Catalytic Systems :
    • Organocatalysts : Proline-derived catalysts induce asymmetry during esterification or hydroxylation steps.
    • Metal-Ligand Complexes : Chiral salen-Mn(III) catalysts for asymmetric epoxidation of naphthalene precursors.
  • Analytical Validation :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB to confirm enantiomeric excess (ee).
    • Circular Dichroism (CD) : Correlate computed CD spectra (TD-DFT) with experimental data to validate configuration .

What mechanistic insights guide the design of reactions involving this compound?

Advanced Question

  • Ester Hydrolysis :
    • Acid-Catalyzed : Follows AAC2 mechanism; rate depends on protonation of the carbonyl oxygen.
    • Base-Catalyzed : Proceeds via nucleophilic attack by hydroxide on the ester carbonyl.
  • Naphthalene Functionalization :
    • Electrophilic Aromatic Substitution (EAS) : Nitration occurs preferentially at the 1-position due to ester meta-directing effects. Monitor regioselectivity via HPLC or GC-MS .

How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Advanced Question

  • Steric Hindrance : The bulky naphthalene group slows reactions at the α-carbon (e.g., nucleophilic additions).
  • Electronic Effects :
    • Hydroxyl Group : Enhances acidity (pKa ~10–12) for deprotonation in base-mediated reactions.
    • Ester Group : Stabilizes transition states via resonance during acyl transfer reactions.
  • Case Study : In sulfonyl ester analogs (), steric shielding from the naphthalene ring reduces unwanted side reactions .

What are the best practices for crystallographic characterization of this compound?

Advanced Question

  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane (1:1) to obtain single crystals.
  • Data Collection :
    • SHELX Suite : Refine structures using SHELXL () for high-resolution data (R-factor < 5%).
    • Twinned Crystals : Apply twin law matrices in SHELXD to resolve overlapping reflections .

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